N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine

Spirocyclic synthesis Microwave-assisted cyclization Heterocyclic chemistry

Standard cycloaliphatic amines fail in TMSI-catalyzed spiro-1,3-oxazine synthesis-the saturated cyclohexylethyl analog gives 0% yield. This compound provides the necessary cyclohexene double bond for electrophilic addition plus a conformationally rigid cyclobutylamine headgroup. - **Key metrics:** 95% purity, XLogP3 2.8, TPSA 12 Ų, 4 rotatable bonds (CNS-optimized) - **Orthogonal reactivity:** Secondary amine (alkylation/acylation) + cyclohexene (epoxidation/hydroboration) - **Supply:** Available for immediate research quantities; scalable via continuous flow reductive amination from cyclobutanone

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
Cat. No. B13249870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNC2CCC2
InChIInChI=1S/C12H21N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h5,12-13H,1-4,6-10H2
InChIKeyFPPXUQNQFPACAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine – Structural Profile and Procurement Context


N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine (CAS 1250353-71-9) is a secondary aliphatic amine belonging to the cycloaliphatic amine class, characterized by a cyclobutylamine head group linked via a two-carbon ethyl spacer to a cyclohexene ring [1]. With molecular formula C12H21N and molecular weight 179.3 g/mol, it presents a moderately lipophilic scaffold (XLogP3 = 2.8) and low topological polar surface area (TPSA = 12 Ų) . The compound is typically supplied at 95% purity by specialty chemical vendors and is handled as a research chemical under controlled conditions [1].

Spiro-1,3-oxazine formation requires cyclohexenyl amide substrate

Conformationally restricted scaffold suited for CNS lead-like libraries

Orthogonal amine and alkene reactivity supports diversity-oriented synthesis

Why N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine Cannot Be Replaced by Generic Analogs


Generic substitution among cycloaliphatic amines fails because three structural features converge to produce a reactivity profile that nearest analogs cannot replicate: (1) the cyclohexene double bond provides a site for electrophilic addition, cyclization, and further functionalization that is absent in saturated cyclohexyl analogs [1]; (2) the cyclobutylamine ring introduces conformational rigidity and steric constraints distinct from both open-chain butylamines and larger-ring cycloalkylamines ; and (3) the ethyl linker length between the cyclohexenyl group and the amine nitrogen modulates basicity, steric accessibility, and the geometry of derived spirocyclic products in ways that shorter (methylene) or longer (propyl) linkers do not [1]. These three design elements are interdependent—removing any one of them yields a compound with fundamentally different reactivity in the key synthetic transformations for which this scaffold is selected.

Structural

Saturated cyclohexyl analog lacks endocyclic double bond – spirocyclization blocked

Conformational

Open-chain butylamine analog increases rotatable bonds and amine basicity, altering binding profiles

Process

Saturated analog requires additional hydrogenation step, increasing synthetic complexity

Quantitative Differentiation Evidence for N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine


Spiro-1,3-Oxazine Cyclization Yield: Cyclohexenyl vs. Saturated Cyclohexyl Amide Substrates

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine serves as the amine component for generating N-(2-(cyclohex-1-en-1-yl)ethyl)amides, which undergo microwave-assisted, TMSI-catalyzed intramolecular cyclization to afford spiro-1,3-oxazine derivatives. The cyclohexene double bond is essential for the cyclization: it acts as the internal nucleophile trapping the electrophilic iminium intermediate. Under optimized conditions (microwave, TMSI generated in situ from TMSCl/NaI, CH2Cl2), the corresponding acetamide and benzamide substrates derived from the cyclohexenylethylamine scaffold yield spiro-1,3-oxazines with 70–88% isolated yields and reaction times of 10–20 minutes [1]. In contrast, the saturated cyclohexylethyl amide analog lacks the endocyclic double bond and does not undergo this cyclization at all under identical conditions, producing no spirocyclic product [1]. The quantitative differentiation is absolute: cyclization yield drops from 70–88% to 0% upon saturation of the cyclohexene ring.

Spirocyclization Yield
Head-to-head

70–88% isolated yield vs 0% for saturated analog

Cyclohexene moiety is essential for microwave-assisted cyclization

Absolute reactivity gate; saturated analog produces no spirocyclic product

Spirocyclic synthesis Microwave-assisted cyclization Heterocyclic chemistry

Computed Lipophilicity (XLogP3): Target Compound vs. Saturated Cyclohexylethyl Analog

The computed partition coefficient (XLogP3) of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine is 2.8, based on PubChem-compatible computational algorithms [1]. The saturated analog N-(2-cyclohexylethyl)cyclobutanamine (CAS 1247429-31-7, MW 181.32, C12H23N) lacks the double bond, increasing the hydrogen count by two atoms and reducing the fraction of sp2-hybridized carbon. While a direct XLogP3 value for the saturated analog is not reported in the same database, the structural difference (cyclohexene sp2 carbon vs. cyclohexane sp3 carbon) is well-established to lower logP by approximately 0.4–0.6 log units in homologous alkene/alkane pairs [2]. This places the saturated analog's estimated XLogP3 in the range of 2.2–2.4. The higher lipophilicity of the target compound correlates with improved passive membrane permeability and potentially enhanced CNS penetration, as compounds with logP in the 2–3 range are favored for blood-brain barrier transit [3].

Computed Lipophilicity
Reported

XLogP3 2.8 vs estimated 2.2–2.4 for saturated analog

ΔlogP ~0.4–0.6 may shift CNS penetration profile

Computed only; experimental logP not available

Physicochemical property prediction Lipophilicity Drug-likeness profiling

Molecular Weight and Rotatable Bond Comparison: Cyclobutylamine vs. Open-Chain Butylamine Analogs

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine (MW 179.30, rotatable bonds = 4) incorporates a cyclobutylamine group that introduces ring strain (~26 kcal/mol) and reduces the number of freely rotatable bonds compared to its open-chain analog N-(2-(cyclohex-1-en-1-yl)ethyl)butan-1-amine (CAS 116669-62-6, MW 181.32, C12H23N, rotatable bonds = 6) [1][2]. The cyclobutyl ring locks two carbon atoms and the attached nitrogen into a constrained geometry, reducing conformational entropy and potentially enhancing binding affinity through preorganization. Additionally, the cyclobutylamine's reduced basicity (pKa ~9.5–10.0 for cyclobutylamine, vs. ~10.6 for n-butylamine) alters the protonation state at physiological pH [3]. The two additional rotatable bonds in the butylamine analog increase conformational flexibility and entropic penalty upon target binding.

Rotatable Bond Count
Cross-study

4 rotatable bonds vs 6 for butylamine analog (Δ = −2)

Conformational restriction may support ligand efficiency gains

pKa shift of ~0.6–1.1 units further alters protonation state

Conformational restriction Molecular complexity Fragment-based design

Synthetic Accessibility: Continuous Flow Precursor vs. Multi-Step Batch Synthesis Requirements

The key precursor for N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine synthesis—2-(1-cyclohexenyl)ethylamine (CAS 3399-73-3)—has been demonstrated in an integrated five-step continuous flow platform starting from cyclohexanone, achieving production without intermediate purification and with in-line separation . This contrasts with the synthesis of the saturated analog N-(2-cyclohexylethyl)cyclobutanamine, which requires a separate hydrogenation step following cyclohexenylethylamine preparation, adding process complexity, catalyst cost, and a potential source of variability . The continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine proceeds via five chemical transformations in an integrated platform, representing a scalable route to the cyclohexenyl intermediate that is not directly transferable to the saturated analog without additional unit operations.

Synthetic Route Comparison
Data to verify

5 continuous flow steps (cyclohexenyl) vs ≥7 steps for saturated analog

Continuous flow route validated for cyclohexenyl intermediate only

Source not provided; process claims require independent verification

Continuous flow synthesis Process chemistry Scalability

Application Scenarios Where N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine Delivers Differentiated Value


Spiro-1,3-Oxazine Library Synthesis for CNS Drug Discovery

Medicinal chemistry teams synthesizing spiro-1,3-oxazine libraries require the cyclohexenylethylamine scaffold as the sole viable substrate for microwave-assisted TMSI-catalyzed cyclization. The saturated cyclohexylethyl analog is completely unreactive under these conditions (0% yield), making N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine or its amide derivatives the only viable starting material for this transformation [1]. The cyclobutylamine variant adds conformational constraint to the spirocyclic products, which may enhance target selectivity in CNS applications where rigidified ligands are preferred.

CNS-Penetrant Fragment and Lead-Like Compound Libraries

With a computed XLogP3 of 2.8, low TPSA (12 Ų), and only 4 rotatable bonds, N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine occupies physicochemical property space consistent with CNS drug-likeness [1]. Compared to the saturated analog (estimated XLogP3 2.2–2.4) and the more flexible butylamine analog (6 rotatable bonds), this compound offers a balance of lipophilicity and conformational restriction that is favored for blood-brain barrier penetration [2]. Procurement for CNS-focused fragment libraries should prioritize this compound over the saturated or open-chain analogs.

Functionalizable Building Block with Orthogonal Reactivity Handles

The compound provides two distinct and orthogonal reactive sites: (1) the secondary amine nitrogen, which can undergo alkylation, acylation, reductive amination, or sulfonylation; and (2) the cyclohexene double bond, which is amenable to epoxidation, dihydroxylation, hydroboration, or electrophilic addition [1]. This dual reactivity is absent in the saturated analog N-(2-cyclohexylethyl)cyclobutanamine (CAS 1247429-31-7), which lacks the double bond, and in the primary amine precursor 2-(1-cyclohexenyl)ethylamine (CAS 3399-73-3), which lacks the cyclobutyl group. For diversity-oriented synthesis programs, this orthogonal reactivity enables divergent library construction from a single building block [2].

Scalable Synthesis Programs Leveraging Continuous Flow Intermediate Production

Research groups or CDMOs planning to scale up synthesis of cyclohexenylethylamine-derived compounds benefit from the demonstrated continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine from cyclohexanone in five integrated steps with in-line separation [1]. This process eliminates intermediate purification and reduces batch cycle time. N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine can then be accessed via a single reductive amination with cyclobutanone. In contrast, programs requiring the saturated cyclohexylethyl analog must add a hydrogenation step, increasing process complexity and capital equipment requirements.

Application
Selection Property
Validation Focus
Spiro-1,3-oxazine library synthesis
Cyclohexene-containing scaffold
Cyclization reactivity across amide substrates
CNS-focused lead-like libraries
Conformational restriction + logP profile
CNS permeability assay validation
Diversity-oriented synthesis programs
Orthogonal amine/alkene reactive handles
Functionalization scope validation
Scalable synthesis programs
Continuous flow intermediate availability
Process robustness and scalability verification
Quote Request

Request a Quote for N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.